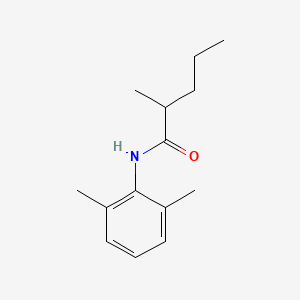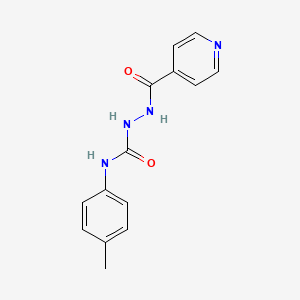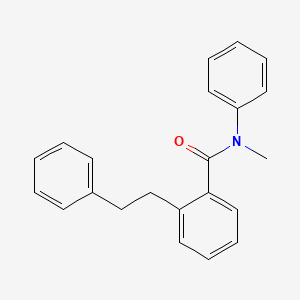![molecular formula C21H28O6 B5099825 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5099825.png)
1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes multiple ether linkages and a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(2-propan-2-yloxyphenoxy)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as distillation or chromatography to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学的研究の応用
1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: A simpler aromatic ether with similar chemical properties but fewer ether linkages.
2,2-Dimethoxypropane: Another ether compound used in organic synthesis, but with a different structure and reactivity.
Uniqueness
1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ether linkages and complex structure, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.
特性
IUPAC Name |
1,3-dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-16(2)27-18-9-6-5-8-17(18)25-14-12-24-13-15-26-21-19(22-3)10-7-11-20(21)23-4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWGPGVFAIWBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5099749.png)
![3-butoxy-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5099765.png)

![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5099775.png)
![5-[2-(4-methylphenyl)-2-oxoethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5099792.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-9H-carbazole](/img/structure/B5099799.png)
![(3,4-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5099808.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5099812.png)
![1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5099818.png)
![3-(methylthio)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B5099841.png)


